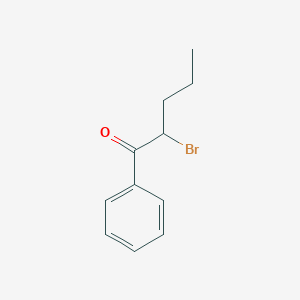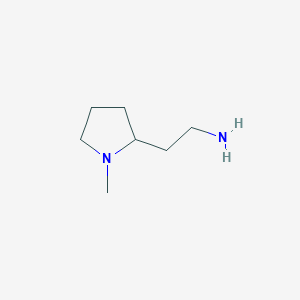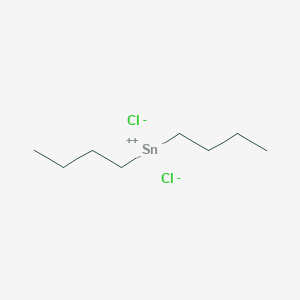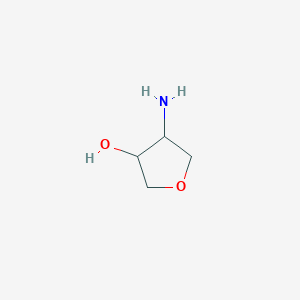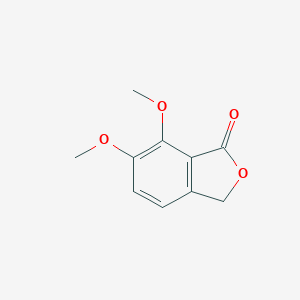![molecular formula C14H16N2O2 B138697 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile CAS No. 494772-88-2](/img/structure/B138697.png)
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one” was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis . Another related compound, “3-[3-(substituted phenyl)-4-piperidin-1-ylmethyl/-4-morpholin-4-ylmethyl-4,5-dihydro-isoxazol-5-yl]-1H-indoles”, was synthesized from 3-methyl-2,6-diphenylpiperidin-4-one .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, the crystal structure of a Mannich base, “3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione”, was reported, where a methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “[4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a related compound that has been used in scientific research .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “Methyl 3-morpholin-4-YL-3-phenyl-propanoate” has a molecular weight of 249.30 g/mol, XLogP3-AA of 1.2, Hydrogen Bond Donor Count of 0, and Hydrogen Bond Acceptor Count of 4 .Scientific Research Applications
Pharmaceutical Synthesis
This compound is used as an intermediate in the synthesis of Linezolid , an antibiotic used to treat infections caused by Gram-positive bacteria.
Suzuki–Miyaura Coupling
It may be involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Fluorescent Chemical Probes
A related compound, [3-(4-Morpholinylmethyl)phenyl]magnesium bromide, is used in the synthesis of fluorescent chemical probes for imaging neural stem/progenitor cells (NSPCs) .
Mechanism of Action
Target of Action
Morpholine derivatives have been found to inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases .
Mode of Action
It is known that morpholine derivatives can inhibit specific biological pathways . For instance, some morpholine derivatives have been found to inhibit the 5-lipoxygenase and cyclooxygenase pathways, leading to a reduction in fever and inflammation .
Biochemical Pathways
Based on the known actions of morpholine derivatives, it can be inferred that this compound may affect pathways related to inflammation and fever .
Result of Action
Based on the known actions of morpholine derivatives, it can be inferred that this compound may have anti-inflammatory effects .
Safety and Hazards
properties
IUPAC Name |
3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJOBZGEGPAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620009 | |
| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |
CAS RN |
494772-88-2 | |
| Record name | 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

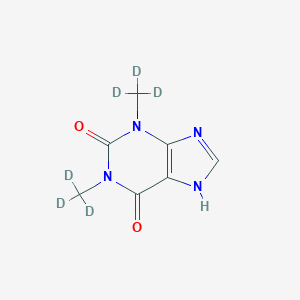
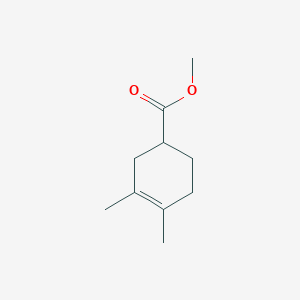
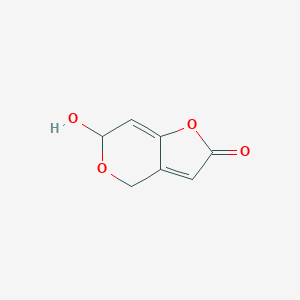

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
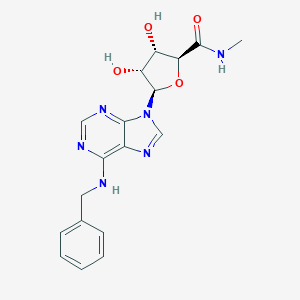
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
